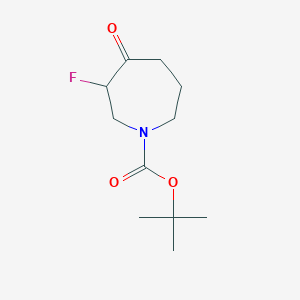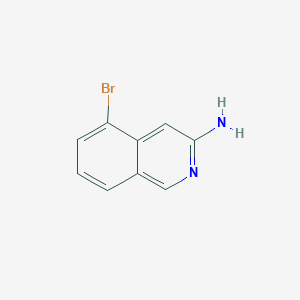
5-Bromoisoquinolin-3-amine
Overview
Description
5-Bromoisoquinolin-3-amine is a brominated derivative of isoquinoline, characterized by the presence of a bromine atom at the 5-position and an amine group at the 3-position of the isoquinoline ring system
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Coupling: One common synthetic route involves the palladium-catalyzed coupling of aryl halides with ammonia or lithium amide to form primary arylamines. This reaction proceeds with excellent selectivity for the formation of the primary arylamine over the diarylamine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the bromine atom or the amine group.
Substitution: Substitution reactions at the bromine or amine positions are common, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound, including those with reduced bromine or amine groups.
Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
5-Bromoisoquinolin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromoisoquinolin-3-amine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
5-Bromoisoquinolin-3-amine is similar to other brominated isoquinolines, such as 5-Bromoisoquinolin-6-amine and 6-Bromoisoquinolin-3-amine its unique position of the bromine and amine groups gives it distinct chemical and biological properties
Properties
IUPAC Name |
5-bromoisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWSVFLRMXYQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697427 | |
| Record name | 5-Bromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192815-01-2 | |
| Record name | 5-Bromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524588.png)
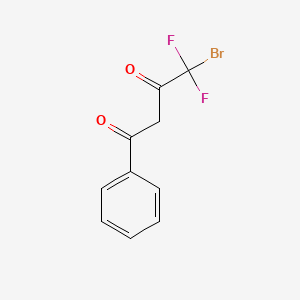
![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1524591.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1524593.png)
![5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524594.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1524596.png)
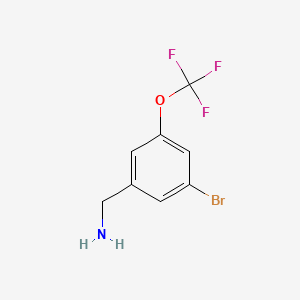

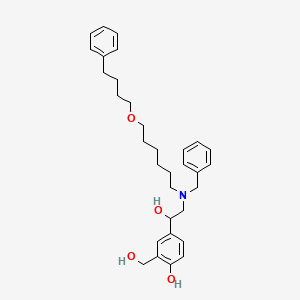
![3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1524603.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524604.png)
![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1524605.png)

